molecular formula C12H14BrNO3 B2495210 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline CAS No. 1807977-24-7

9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline

Cat. No. B2495210
M. Wt: 300.152
InChI Key: MWWCCGFFDRZDMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds provides insight into potential synthetic routes for 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline. A practical synthesis approach involves starting from 2-methoxy-3,4-(methylenedioxy)benzaldehyde, undergoing reductive amination, cyclization, and further modifications to achieve the desired compound (Shirasaka, T., Takuma, Y., Shimpuku, T., & Imaki, N., 1990). Another relevant synthesis involves the formation of tetrahydroisoquinoline derivatives via reductive amination of Schiff's bases, highlighting the versatility of reductive amination in constructing complex isoquinoline frameworks (Zlatoidský, P., & Gabos, B., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through various synthetic and analytical techniques. For example, the reaction of cotarnine with indole derivatives leads to the formation of new indolyltetrahydroisoquinoline systems, providing insights into the molecular architecture and reactivity of these compounds (Krasnov, K., & Kartsev, V., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of similar compounds are highlighted by their interactions with various reagents. For instance, the synthesis and antitumor activity of methoxy-indolo[2,1‐a]isoquinolines demonstrate the potential biological activities and chemical transformations applicable to the target compound (Ambros, R., Angerer, S., & Wiegrebe, W., 1988).

Physical Properties Analysis

While specific data on the physical properties of 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline is not directly available, studies on structurally related compounds can offer insights. The synthesis, crystal structure, and analyses of similar compounds provide valuable information on melting points, solubility, crystallography, and more, which could be inferred for the target compound by analogy (Galdámez, A., Castro-Castillo, V., & Cassels, B., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity towards different reagents and conditions, can be deduced from studies on similar compounds. For instance, reactions involving cotarnine derivatives with barbituric acid demonstrate the potential reactivity patterns that could be expected from 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline (Krasnov, K., Kartsev, V., & Khrustalev, V., 2002).

Scientific Research Applications

Synthesis and Derivatives

The compound has been a focus in synthetic chemistry, particularly in the synthesis of various derivatives. Shirasaka et al. (1990) developed an efficient synthesis process for a related compound, 5,6,7,8-tetrahydro-4-methoxy-6-methyl-1,3-dioxolo[4,5-g]isoquinolin-5-ol, highlighting its importance in organic chemistry (Shirasaka, Takuma, Shimpuku, & Imaki, 1990). Similarly, Krasnov et al. (2002) described reactions involving cotarnine derivatives, which include the synthesis of spiropyrimidinone derivatives, showcasing the compound's relevance in developing new chemical entities (Krasnov, Kartsev, & Khrustalev, 2002).

Pharmaceutical Research

In pharmaceutical research, this compound has shown potential. Aneja et al. (2010) explored the use of a brominated analogue of this compound, demonstrating significant inhibition of hormone-refractory human prostate cancer in vitro and in vivo, suggesting its potential as a cancer therapeutic agent (Aneja, Miyagi, Karna, Ezell, Shukla, Vij Gupta, Yates, Chinni, Zhau, Chung, & Joshi, 2010).

Structural and Interaction Studies

Structural studies have also been a significant area of focus. For instance, Seetharaman and Rajan (1995) elucidated the crystal and molecular structure of noscapine, which includes a 9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline moiety, contributing to our understanding of this compound's structural properties (Seetharaman & Rajan, 1995). This research is crucial for understanding how such compounds interact at the molecular level, which is vital for drug design and development.

Future Directions

The future directions for the study of BMMD and related compounds are promising. Due to their anticancer activities and high penetration through the blood–brain barrier, noscapine analogs strongly deserve further study in various animal models of glioblastoma as potential candidates for future patient therapy .

properties

IUPAC Name

9-bromo-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO3/c1-14-4-3-7-8(5-14)10(15-2)12-11(9(7)13)16-6-17-12/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWCCGFFDRZDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)C(=C3C(=C2Br)OCO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline

Citations

For This Compound
2
Citations
AK Verma, S Bansal, J Singh, RK Tiwari… - Bioorganic & medicinal …, 2006 - Elsevier
Three haloderivatives of noscapine 2–4 were synthesized chemoselectively and their in vitro cytotoxicity was assessed by MTT assay on U-87 human glioblastoma cell lines. At 50μM …
Number of citations: 55 www.sciencedirect.com
SM Devine, C Yong, D Amenuvegbe… - Journal of Medicinal …, 2018 - ACS Publications
A series of 5-substituted tetrahydroisoquinolines was synthesized via a 10-step linear synthesis to assess whether replacement of noscapine’s southern isobenzofuranone with other …
Number of citations: 20 pubs.acs.org

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